molecular formula C19H24N2O5S B5244898 N-(2-ethoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide

N-(2-ethoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide

Cat. No.: B5244898
M. Wt: 392.5 g/mol
InChI Key: IPLKYVNZFCPTEP-UHFFFAOYSA-N
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Description

    Reagents: Methylsulfonyl chloride, triethylamine.

    Conditions: The reaction is performed at low temperatures (0-5°C) to prevent side reactions.

  • Step 3: Formation of the Alaninamide Backbone

      Reagents: Alanine, thionyl chloride, and ammonia.

      Conditions: The reaction is conducted under anhydrous conditions to avoid hydrolysis.

  • Industrial Production Methods

    Industrial production of N-(2-ethoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-(2-ethoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 2-ethoxyaniline and 4-methoxyaniline, which are then subjected to further reactions to introduce the methylsulfonyl and alaninamide groups.

    • Step 1: Preparation of 2-ethoxyaniline and 4-methoxyaniline

        Reagents: Ethyl iodide, sodium ethoxide, aniline, methanol, and sodium methoxide.

        Conditions: The reaction is carried out under reflux conditions to ensure complete conversion.

    Chemical Reactions Analysis

    Types of Reactions

    N-(2-ethoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide undergoes various chemical reactions, including:

      Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

      Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

      Substitution: Nucleophilic substitution reactions can occur at the ethoxy and methoxy groups.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate in acidic medium.

      Reduction: Lithium aluminum hydride in dry ether.

      Substitution: Sodium hydride in dimethylformamide (DMF).

    Major Products Formed

      Oxidation: Formation of corresponding carboxylic acids.

      Reduction: Formation of amines.

      Substitution: Formation of substituted derivatives with various functional groups.

    Scientific Research Applications

    N-(2-ethoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has several scientific research applications:

      Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

      Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

      Medicine: Explored as a potential drug candidate due to its unique structural features.

      Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

    Mechanism of Action

    The mechanism of action of N-(2-ethoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide involves its interaction with specific molecular targets and pathways. The compound may act by:

      Binding to Enzymes: Inhibiting or activating enzyme activity.

      Interacting with Receptors: Modulating receptor-mediated signaling pathways.

      Altering Cellular Processes: Affecting cell proliferation, apoptosis, and differentiation.

    Comparison with Similar Compounds

    Similar Compounds

      N-(4-Methoxyphenyl)acetamide: Similar in structure but lacks the ethoxy and methylsulfonyl groups.

      2-Ethoxyphenyl isocyanate: Contains the ethoxy group but differs in the functional groups attached to the phenyl ring.

    Uniqueness

    N-(2-ethoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide is unique due to the presence of multiple functional groups that confer distinct chemical and biological properties. Its combination of ethoxy, methoxy, and methylsulfonyl groups makes it a versatile compound for various applications.

    Properties

    IUPAC Name

    N-(2-ethoxyphenyl)-2-(4-methoxy-N-methylsulfonylanilino)propanamide
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H24N2O5S/c1-5-26-18-9-7-6-8-17(18)20-19(22)14(2)21(27(4,23)24)15-10-12-16(25-3)13-11-15/h6-14H,5H2,1-4H3,(H,20,22)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    IPLKYVNZFCPTEP-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC1=CC=CC=C1NC(=O)C(C)N(C2=CC=C(C=C2)OC)S(=O)(=O)C
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H24N2O5S
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    392.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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